

# Application Note: Quantification of Diisohexyl Phthalate using Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B092407*

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## Introduction

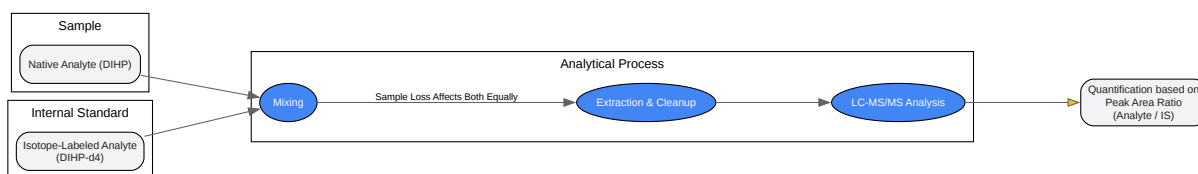
**Diisohexyl phthalate** (DIHP) is a plasticizer used in various consumer products, and its potential as an endocrine disruptor has led to increased interest in its accurate quantification in diverse matrices.[1] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying chemical compounds.[2] It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. This "isotopic spike" serves as an internal standard that experiences the same sample preparation and analysis conditions as the endogenous analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for sample loss during preparation and variations in instrument response.

This application note provides a detailed protocol for the quantification of **Diisohexyl phthalate** in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

## Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample at the beginning of the analytical workflow. This

internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling (e.g., with Deuterium,  $^{13}\text{C}$ , or  $^{15}\text{N}$ ). Both the native analyte and the internal standard are co-extracted and co-analyzed. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio ( $m/z$ ). The concentration of the native analyte is then determined by the ratio of its signal to that of the known amount of the internal standard, effectively correcting for any analyte loss during sample processing and any fluctuations in instrument performance.



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**Figure 1:** Principle of IDMS.

## Experimental Protocols

### Materials and Reagents

- Standards:
  - Diisohexyl phthalate** (DIHP) analytical standard (CAS No: 71850-09-4)[3]
  - Di-n-hexyl phthalate-3,4,5,6-d4 (DnHP-d4) as an internal standard (a structural isomer of DIHP)
- Solvents: HPLC-grade or equivalent purity acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonium acetate.
- Solid Phase Extraction (SPE): C18 cartridges.

## Standard Preparation

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve DIHP and DnHP-d4 in methanol to prepare individual primary stock solutions.
- **Intermediate Stock Solutions (10 µg/mL):** Dilute the primary stock solutions with methanol to create intermediate stock solutions.
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the DIHP intermediate stock solution with the initial mobile phase composition. Spike each calibration standard with the DnHP-d4 internal standard at a constant concentration.

## Sample Preparation

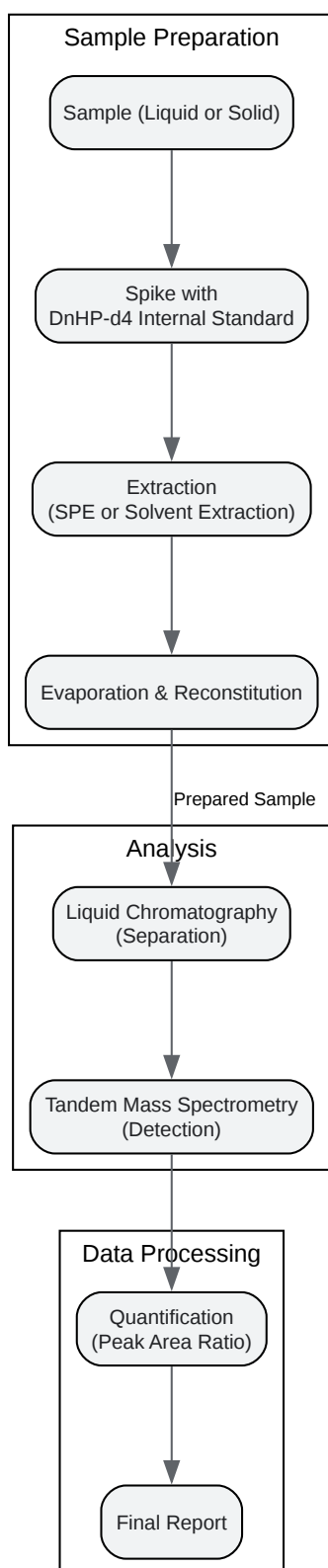
The following is a general protocol for a liquid sample (e.g., urine) and a solid sample (e.g., polymer). Optimization may be required for specific matrices.

Liquid Sample (e.g., Urine):

- To 1 mL of urine, add the DnHP-d4 internal standard solution.
- Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5).
- For conjugated metabolites, enzymatic hydrolysis (e.g., with  $\beta$ -glucuronidase) may be necessary.<sup>[4]</sup>
- Perform Solid Phase Extraction (SPE) using a C18 cartridge.
  - Condition the cartridge with methanol followed by water.
  - Load the sample.
  - Wash with water to remove interferences.
  - Elute the analytes with acetonitrile or methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Solid Sample (e.g., Plastic):

- Finely grind or cut the solid sample to increase surface area.[\[5\]](#)
- Accurately weigh approximately 0.1 g of the sample into a glass vial.
- Add the DnHP-d4 internal standard solution.
- Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).[\[5\]](#)
- Perform ultrasonic extraction for 30 minutes.[\[6\]](#)
- Centrifuge the sample and collect the supernatant.
- Evaporate the solvent and reconstitute the residue in the initial mobile phase.



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**Figure 2:** Experimental Workflow.

## LC-MS/MS Analysis

Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 $^{\circ}$ C
Gradient	See Table 2

Table 2: Liquid Chromatography Gradient Program

Time (min)	% Mobile Phase B
0.0	40
1.0	40
8.0	95
10.0	95
10.1	40
12.0	40

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	+5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
Temperature	500 °C

Table 3: MRM Transitions for DIHP and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
DIHP (Quantifier)	335.2	149.1	25
DIHP (Qualifier)	335.2	167.1	20
DnHP-d4 (IS)	339.2	153.1	25

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for DIHP corresponds to its protonated molecule  $[M+H]^+$ . The product ion at m/z 149.1 is characteristic of the phthalic anhydride fragment.<sup>[7]</sup> The deuterated internal standard is expected to fragment similarly.

## Data Presentation

The following table presents representative quantitative data for phthalate analysis using LC-MS/MS. These values are indicative and may vary depending on the specific matrix and instrumentation.

Table 4: Representative Quantitative Performance Data

Parameter	Value	Reference
Linear Range	0.5 - 200 ng/mL	[4][8]
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	[9][10]
Limit of Quantification (LOQ)	0.3 - 5.0 ng/mL	[4][10]
Recovery	85 - 115%	[11]
Precision (%RSD)	< 15%	[4]

## Conclusion

This application note outlines a robust and reliable method for the quantification of **Diisohexyl phthalate** using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The provided protocol for sample preparation and LC-MS/MS analysis can be adapted for various sample matrices, making it a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of phthalates.

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